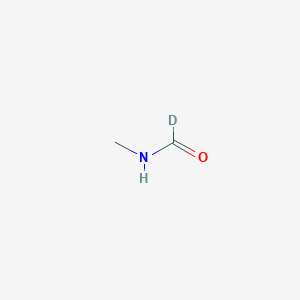

N-Methylformamide-d1

Cat. No. B1418710

M. Wt: 60.07 g/mol

InChI Key: ATHHXGZTWNVVOU-VMNATFBRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07115784B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.

[Compound]

Name

CuCl2

Quantity

6.8 mg

Type

reactant

Reaction Step Two

[Compound]

Name

CuSO4.5H2O

Quantity

12.5 mg

Type

reactant

Reaction Step Three

[Compound]

Name

Cu(II) acetylacetonate

Quantity

13.1 mg

Type

reactant

Reaction Step Four

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

stock solution

Quantity

1.28 mL

Type

reactant

Reaction Step Six

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Name

CuI

Quantity

9.6 mg

Type

catalyst

Reaction Step Nine

Name

CuCl

Quantity

5 mg

Type

catalyst

Reaction Step Ten

[Compound]

Name

Nine

Quantity

15 mL

Type

reactant

Reaction Step Twelve

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Thirteen

[Compound]

Name

bronze

Quantity

3.2 mg

Type

reactant

Reaction Step Fourteen

[Compound]

Name

CuSCN

Quantity

6.1 mg

Type

reactant

Reaction Step Fifteen

[Compound]

Name

Cu2O

Quantity

3.6 mg

Type

reactant

Reaction Step 16

Name

Identifiers

|

REACTION_CXSMILES

|

[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

CuCl2

|

|

Quantity

|

6.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

CuSO4.5H2O

|

|

Quantity

|

12.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Cu(II) acetylacetonate

|

|

Quantity

|

13.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

stock solution

|

|

Quantity

|

1.28 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

|

Name

|

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNC=O

|

|

Name

|

|

|

Quantity

|

0.1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNCCNC

|

Step Eight

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Nine

|

Name

|

CuI

|

|

Quantity

|

9.6 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Ten

|

Name

|

CuCl

|

|

Quantity

|

5 mg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Eleven

|

Name

|

|

|

Quantity

|

9.1 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Cu+2]

|

Step Twelve

[Compound]

|

Name

|

Nine

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

430 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Fourteen

[Compound]

|

Name

|

bronze

|

|

Quantity

|

3.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

CuSCN

|

|

Quantity

|

6.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

Cu2O

|

|

Quantity

|

3.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred in a 80±5° C. oil bath for 7 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each test tube was closed with an open-top screw

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated through a 21-gauge needle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to seal the injection spot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the screw caps were removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethyl acetate (2 mL) was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 15 mmol | |

| AMOUNT: VOLUME | 2.16 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 18.1 mmol | |

| AMOUNT: VOLUME | 1.06 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNCCNC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.5 mmol | |

| AMOUNT: VOLUME | 160 μL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 0.68 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07115784B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.

[Compound]

Name

CuCl2

Quantity

6.8 mg

Type

reactant

Reaction Step Two

[Compound]

Name

CuSO4.5H2O

Quantity

12.5 mg

Type

reactant

Reaction Step Three

[Compound]

Name

Cu(II) acetylacetonate

Quantity

13.1 mg

Type

reactant

Reaction Step Four

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

stock solution

Quantity

1.28 mL

Type

reactant

Reaction Step Six

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Name

CuI

Quantity

9.6 mg

Type

catalyst

Reaction Step Nine

Name

CuCl

Quantity

5 mg

Type

catalyst

Reaction Step Ten

[Compound]

Name

Nine

Quantity

15 mL

Type

reactant

Reaction Step Twelve

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Thirteen

[Compound]

Name

bronze

Quantity

3.2 mg

Type

reactant

Reaction Step Fourteen

[Compound]

Name

CuSCN

Quantity

6.1 mg

Type

reactant

Reaction Step Fifteen

[Compound]

Name

Cu2O

Quantity

3.6 mg

Type

reactant

Reaction Step 16

Name

Identifiers

|

REACTION_CXSMILES

|

[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

CuCl2

|

|

Quantity

|

6.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

CuSO4.5H2O

|

|

Quantity

|

12.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Cu(II) acetylacetonate

|

|

Quantity

|

13.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

stock solution

|

|

Quantity

|

1.28 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

|

Name

|

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNC=O

|

|

Name

|

|

|

Quantity

|

0.1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNCCNC

|

Step Eight

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Nine

|

Name

|

CuI

|

|

Quantity

|

9.6 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Ten

|

Name

|

CuCl

|

|

Quantity

|

5 mg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Eleven

|

Name

|

|

|

Quantity

|

9.1 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Cu+2]

|

Step Twelve

[Compound]

|

Name

|

Nine

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

430 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Fourteen

[Compound]

|

Name

|

bronze

|

|

Quantity

|

3.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

CuSCN

|

|

Quantity

|

6.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

Cu2O

|

|

Quantity

|

3.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred in a 80±5° C. oil bath for 7 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each test tube was closed with an open-top screw

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated through a 21-gauge needle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to seal the injection spot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the screw caps were removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethyl acetate (2 mL) was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 15 mmol | |

| AMOUNT: VOLUME | 2.16 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 18.1 mmol | |

| AMOUNT: VOLUME | 1.06 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNCCNC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.5 mmol | |

| AMOUNT: VOLUME | 160 μL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 0.68 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07115784B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.

[Compound]

Name

CuCl2

Quantity

6.8 mg

Type

reactant

Reaction Step Two

[Compound]

Name

CuSO4.5H2O

Quantity

12.5 mg

Type

reactant

Reaction Step Three

[Compound]

Name

Cu(II) acetylacetonate

Quantity

13.1 mg

Type

reactant

Reaction Step Four

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

stock solution

Quantity

1.28 mL

Type

reactant

Reaction Step Six

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Name

CuI

Quantity

9.6 mg

Type

catalyst

Reaction Step Nine

Name

CuCl

Quantity

5 mg

Type

catalyst

Reaction Step Ten

[Compound]

Name

Nine

Quantity

15 mL

Type

reactant

Reaction Step Twelve

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Thirteen

[Compound]

Name

bronze

Quantity

3.2 mg

Type

reactant

Reaction Step Fourteen

[Compound]

Name

CuSCN

Quantity

6.1 mg

Type

reactant

Reaction Step Fifteen

[Compound]

Name

Cu2O

Quantity

3.6 mg

Type

reactant

Reaction Step 16

Name

Identifiers

|

REACTION_CXSMILES

|

[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

CuCl2

|

|

Quantity

|

6.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

CuSO4.5H2O

|

|

Quantity

|

12.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Cu(II) acetylacetonate

|

|

Quantity

|

13.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

stock solution

|

|

Quantity

|

1.28 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

|

Name

|

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNC=O

|

|

Name

|

|

|

Quantity

|

0.1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNCCNC

|

Step Eight

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Nine

|

Name

|

CuI

|

|

Quantity

|

9.6 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Ten

|

Name

|

CuCl

|

|

Quantity

|

5 mg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Eleven

|

Name

|

|

|

Quantity

|

9.1 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Cu+2]

|

Step Twelve

[Compound]

|

Name

|

Nine

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

430 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Fourteen

[Compound]

|

Name

|

bronze

|

|

Quantity

|

3.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

CuSCN

|

|

Quantity

|

6.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

Cu2O

|

|

Quantity

|

3.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred in a 80±5° C. oil bath for 7 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each test tube was closed with an open-top screw

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated through a 21-gauge needle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to seal the injection spot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the screw caps were removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethyl acetate (2 mL) was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 15 mmol | |

| AMOUNT: VOLUME | 2.16 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 18.1 mmol | |

| AMOUNT: VOLUME | 1.06 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNCCNC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.5 mmol | |

| AMOUNT: VOLUME | 160 μL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 0.68 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07115784B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.

[Compound]

Name

CuCl2

Quantity

6.8 mg

Type

reactant

Reaction Step Two

[Compound]

Name

CuSO4.5H2O

Quantity

12.5 mg

Type

reactant

Reaction Step Three

[Compound]

Name

Cu(II) acetylacetonate

Quantity

13.1 mg

Type

reactant

Reaction Step Four

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

stock solution

Quantity

1.28 mL

Type

reactant

Reaction Step Six

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Name

CuI

Quantity

9.6 mg

Type

catalyst

Reaction Step Nine

Name

CuCl

Quantity

5 mg

Type

catalyst

Reaction Step Ten

[Compound]

Name

Nine

Quantity

15 mL

Type

reactant

Reaction Step Twelve

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Thirteen

[Compound]

Name

bronze

Quantity

3.2 mg

Type

reactant

Reaction Step Fourteen

[Compound]

Name

CuSCN

Quantity

6.1 mg

Type

reactant

Reaction Step Fifteen

[Compound]

Name

Cu2O

Quantity

3.6 mg

Type

reactant

Reaction Step 16

Name

Identifiers

|

REACTION_CXSMILES

|

[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

CuCl2

|

|

Quantity

|

6.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

CuSO4.5H2O

|

|

Quantity

|

12.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Cu(II) acetylacetonate

|

|

Quantity

|

13.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

stock solution

|

|

Quantity

|

1.28 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

|

Name

|

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNC=O

|

|

Name

|

|

|

Quantity

|

0.1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CNCCNC

|

Step Eight

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Nine

|

Name

|

CuI

|

|

Quantity

|

9.6 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Ten

|

Name

|

CuCl

|

|

Quantity

|

5 mg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Eleven

|

Name

|

|

|

Quantity

|

9.1 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Cu+2]

|

Step Twelve

[Compound]

|

Name

|

Nine

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

430 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Fourteen

[Compound]

|

Name

|

bronze

|

|

Quantity

|

3.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

CuSCN

|

|

Quantity

|

6.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

Cu2O

|

|

Quantity

|

3.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred in a 80±5° C. oil bath for 7 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each test tube was closed with an open-top screw

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated through a 21-gauge needle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to seal the injection spot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the screw caps were removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethyl acetate (2 mL) was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC=1C=C(C=C(C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 15 mmol | |

| AMOUNT: VOLUME | 2.16 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNC=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 18.1 mmol | |

| AMOUNT: VOLUME | 1.06 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CNCCNC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.5 mmol | |

| AMOUNT: VOLUME | 160 μL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 0.68 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |